2-(ethylsulfanyl)-9-(3-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
CAS No.:
Cat. No.: VC15026681
Molecular Formula: C19H22N4O2S
Molecular Weight: 370.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22N4O2S |
|---|---|
| Molecular Weight | 370.5 g/mol |
| IUPAC Name | 2-ethylsulfanyl-9-(3-hydroxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
| Standard InChI | InChI=1S/C19H22N4O2S/c1-4-26-18-21-17-20-13-9-19(2,3)10-14(25)15(13)16(23(17)22-18)11-6-5-7-12(24)8-11/h5-8,16,24H,4,9-10H2,1-3H3,(H,20,21,22) |
| Standard InChI Key | RTRWJJHLGLOGCV-UHFFFAOYSA-N |
| Canonical SMILES | CCSC1=NN2C(C3=C(CC(CC3=O)(C)C)NC2=N1)C4=CC(=CC=C4)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name systematically describes its polycyclic structure: a triazolo[5,1-b]quinazolin-8-one scaffold substituted at position 2 with an ethylsulfanyl group, at position 9 with a 3-hydroxyphenyl moiety, and at position 6 with two methyl groups. The molecular formula C₁₉H₂₂N₄O₂S (MW = 370.5 g/mol) reflects the integration of sulfur and oxygen heteroatoms within the aromatic system. Key structural elements include:
-
Triazoloquinazolinone core: A fused bicyclic system combining triazole and quinazolinone rings, providing π-π stacking capabilities for target binding .
-
Ethylsulfanyl substituent: A thioether group at position 2 enhancing lipophilicity and potential metalloenzyme interactions .
-
3-Hydroxyphenyl group: A phenolic substituent at position 9 contributing to hydrogen bonding and antioxidant capacity.
-
Geminal dimethyl groups: At position 6, these groups impose conformational rigidity and improve metabolic stability .
Table 1: Physicochemical Properties
Data derived from VulcanChem and PubChem entries .
Spectral Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the structure. The ¹H NMR spectrum exhibits characteristic signals:
-
δ 1.35 ppm (triplet, 3H, SCH₂CH₃)
-
δ 1.55 ppm (singlet, 6H, C(CH₃)₂)
-
δ 6.75–7.25 ppm (multiplet, 4H, aromatic protons)
The ¹³C NMR spectrum shows carbonyl resonance at δ 172.8 ppm (C=O) and thiomethyl carbon at δ 14.2 ppm.
Synthetic Methodologies
Green Chemistry Approaches
The compound is synthesized via a one-pot, three-component reaction employing:
-
3-Amino-5-methylthio-1H-1,2,4-triazole
-
3-Hydroxybenzaldehyde
-
5,5-Dimethylcyclohexane-1,3-dione
Reaction Conditions:
-
Catalyst: L-proline (20 mol%)
-
Solvent: Aqueous ethanol (1:1 v/v)
-
Temperature: 80°C, 4–6 hours
This method adheres to Group-Assisted Purification (GAP) principles, eliminating column chromatography. The E-factor (environmental impact metric) is calculated at 0.85, significantly lower than traditional synthetic routes .
| Organism | Compound | Ampicillin | Chloramphenicol |
|---|---|---|---|
| E. coli (ATCC 25922) | 12.5 | 32 | 25 |
| S. aureus (ATCC 29213) | 25 | 16 | 12 |
Data adapted from green chemistry pharmacological studies .
The ethylsulfanyl group enhances membrane permeability, while the 3-hydroxyphenyl moiety disrupts bacterial biofilm formation .
Anticancer Activity
Preliminary MTT assays against MCF-7 breast cancer cells show IC₅₀ = 18.7 μM, compared to doxorubicin (IC₅₀ = 2.1 μM). Molecular docking indicates strong binding (ΔG = -9.8 kcal/mol) to EGFR tyrosine kinase, surpassing erlotinib (-8.2 kcal/mol) .
Antioxidant Properties
The compound exhibits 72% DPPH radical scavenging at 100 μM, attributable to the phenolic -OH group. This activity surpasses ascorbic acid (65%) at equivalent concentrations.
Structure-Activity Relationships (SAR)
Critical Substituent Effects
-
Ethylsulfanyl vs. Methylsulfanyl: Ethyl substitution improves lipophilicity (clogP +0.4) and Gram-negative coverage .
-
3-Hydroxyphenyl vs. 4-Nitrophenyl: The hydroxy group enhances antioxidant activity but reduces antitubercular potency compared to nitro analogs .
-
Gem-Dimethyl Groups: Increase metabolic stability (t₁/₂ = 4.7 h in microsomes vs. 1.2 h for non-methylated analog).
Comparative Analysis with Analogues
Table 3: Analog Comparison
| Compound | EGFR Binding (ΔG, kcal/mol) | MIC E. coli (μg/mL) |
|---|---|---|
| Target compound | -9.8 | 12.5 |
| 9-(4-Nitrophenyl) analog | -8.1 | 9.4 |
| 6,6-Dimethyl-2-(methylthio) analog | -7.5 | 18.2 |
The 3-hydroxyphenyl derivative balances antimicrobial and anticancer activities better than nitro or pyridyl variants .
Pharmacokinetic Profiling
ADMET Properties
-
Absorption: High Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s)
-
Metabolism: Hepatic CYP3A4/2D6 substrate; forms glucuronide conjugate
-
Toxicity: Ames test negative; hERG inhibition IC₅₀ > 30 μM
Solubility and Formulation
-
Aqueous solubility: 89 μg/mL (pH 7.4)
-
LogD (pH 7.4): 2.1
-
Solid dispersion formulation: HPMC-based matrix improves oral bioavailability to 67% in rats
Future Research Directions
Target Validation Studies
CRISPR-Cas9 knockout models suggest involvement of bacterial dihydrofolate reductase (DHFR) and human topoisomerase IIα as primary targets. Isotopic tracer studies are needed to confirm inhibition mechanisms .
Nanoparticle Delivery Systems
Encapsulation in PLGA nanoparticles (150 nm diameter) increases tumor accumulation 3.2-fold in xenograft models. Phase I clinical trials are pending toxicology reports.
Hybrid Molecule Development
Coupling with ciprofloxacin via ester linkage produces a bifunctional agent with MIC = 2.1 μg/mL against MRSA, demonstrating synergistic effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume